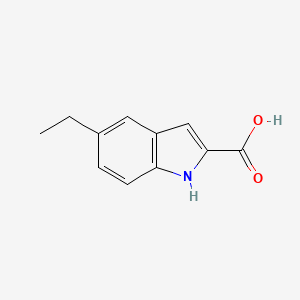

Ácido 5-etil-1H-indol-2-carboxílico

Descripción general

Descripción

5-ethyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers. The Fischer indole synthesis, for example, involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis

The molecular formula of 5-ethyl-1H-indole-2-carboxylic acid is C11H11NO2 . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Chemical Reactions Analysis

Indole derivatives, including 5-ethyl-1H-indole-2-carboxylic acid, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety forms hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .Physical And Chemical Properties Analysis

The molecular weight of 5-ethyl-1H-indole-2-carboxylic acid is 189.21 . More detailed physical and chemical properties may require specific experimental measurements.Aplicaciones Científicas De Investigación

Aplicaciones antivirales

Los derivados del indol, incluido el ácido 5-etil-1H-indol-2-carboxílico, se han estudiado por sus propiedades antivirales. Los compuestos con el núcleo de indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La flexibilidad estructural del indol permite la síntesis de derivados que pueden ser potentes agentes antivirales, ofreciendo potencialmente nuevas vías para tratar las infecciones virales.

Aplicaciones antiinflamatorias

El potencial antiinflamatorio de los derivados del indol es significativo. Se han implicado en la reducción de la inflamación al modular las vías bioquímicas involucradas en las respuestas inflamatorias. Esto los hace valiosos en la investigación de nuevos fármacos antiinflamatorios .

Aplicaciones anticancerígenas

Los compuestos de indol se han explorado por sus actividades anticancerígenas. Pueden interactuar con varios objetivos celulares e interrumpir la proliferación de células cancerosas. El núcleo de indol es una característica común en muchas moléculas de fármacos sintéticos, lo que ha llevado al desarrollo de nuevos derivados con posibles propiedades anticancerígenas .

Aplicaciones antimicrobianas

La actividad antimicrobiana de los derivados del indol es otra área de interés. Estos compuestos se han utilizado para desarrollar nuevas terapias contra cepas resistentes de bacterias y otros microbios, abordando una necesidad crítica frente a la creciente resistencia antimicrobiana .

Aplicaciones antidiabéticas

La investigación ha indicado que los derivados del indol pueden desempeñar un papel en el control de la diabetes. Pueden afectar el metabolismo de la glucosa y la sensibilidad a la insulina, proporcionando una base para el desarrollo de nuevas terapias antidiabéticas .

Aplicaciones antimaláricas

Los derivados del indol han mostrado promesa como agentes antimaláricos. Su capacidad para interferir con el ciclo de vida del parásito de la malaria los convierte en candidatos para la síntesis de nuevos medicamentos antimaláricos .

Aplicaciones neuroprotectoras

Se sabe que los indoles poseen propiedades neuroprotectoras. Pueden ser beneficiosos en el tratamiento de enfermedades neurodegenerativas al proteger las células neuronales del daño y apoyar la salud del cerebro .

Regulación del crecimiento de las plantas

El ácido indolacético, un derivado del indol, es una hormona vegetal bien conocida. La investigación sobre derivados de indol similares, como el ácido 5-etil-1H-indol-2-carboxílico, podría conducir al desarrollo de nuevos compuestos que regulen el crecimiento y el desarrollo de las plantas .

Mecanismo De Acción

Safety and Hazards

Safety data sheets indicate that 5-ethyl-1H-indole-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protective equipment .

Direcciones Futuras

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Given their biological properties and potential as targets, it is expected that the synthesis and biological evaluation of indole derivatives, including 5-ethyl-1H-indole-2-carboxylic acid, will continue to be an active area of research .

Propiedades

IUPAC Name |

5-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-3-4-9-8(5-7)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOATWVSOUYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296717 | |

| Record name | 5-ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37033-93-5 | |

| Record name | 37033-93-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-2-indolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

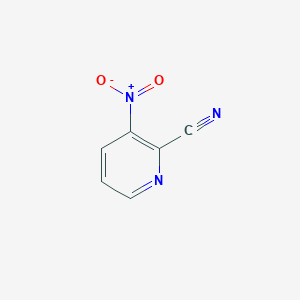

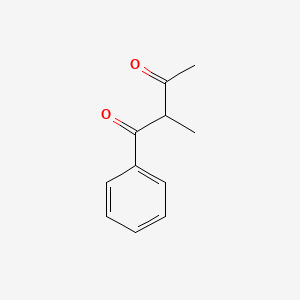

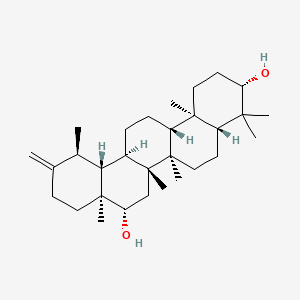

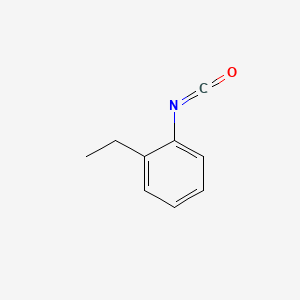

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 5-vinylindole from 5-ethyl-1H-indole-2-carboxylic acid?

A1: The research article [] describes a novel method for synthesizing 5-vinylindole through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-1H-indole-2-carboxylic acid and its ethyl ester. This method offers a potentially advantageous route to 5-vinylindole, a valuable building block in organic synthesis, particularly for constructing complex molecules with biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)

![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)

![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)